molecular formula C8H12Cl2O B053799 5-Chloro-2-methylcyclohexane-1-carbonyl chloride CAS No. 111790-68-2

5-Chloro-2-methylcyclohexane-1-carbonyl chloride

Cat. No. B053799
M. Wt: 195.08 g/mol
InChI Key: RSKCLJJASWHYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methylcyclohexane-1-carbonyl chloride, also known as CMCC, is a chemical compound with the molecular formula C8H12Cl2O. It is a colorless liquid that is commonly used in organic synthesis as a reagent for the preparation of various pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism Of Action

The mechanism of action of 5-Chloro-2-methylcyclohexane-1-carbonyl chloride is not well understood. However, it is believed to react with various functional groups in organic compounds, such as amines, alcohols, and carboxylic acids, to form the corresponding chlorides. This reaction is commonly used in the synthesis of pharmaceuticals and other organic compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 5-Chloro-2-methylcyclohexane-1-carbonyl chloride. However, it is known to be highly reactive and can cause severe skin and eye irritation upon contact. It is also toxic if ingested or inhaled and can cause respiratory distress, nausea, and other symptoms.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Chloro-2-methylcyclohexane-1-carbonyl chloride in lab experiments is its high reactivity, which allows for the rapid synthesis of various organic compounds. However, its high reactivity can also be a limitation, as it can lead to the formation of unwanted by-products or side reactions. Additionally, 5-Chloro-2-methylcyclohexane-1-carbonyl chloride is highly toxic and requires careful handling and disposal.

Future Directions

There are several future directions for research involving 5-Chloro-2-methylcyclohexane-1-carbonyl chloride. One area of interest is the development of new synthetic methods for the preparation of 5-Chloro-2-methylcyclohexane-1-carbonyl chloride and its derivatives. Another area of interest is the investigation of the mechanism of action of 5-Chloro-2-methylcyclohexane-1-carbonyl chloride and its potential applications in the synthesis of new pharmaceuticals and other organic compounds. Additionally, there is a need for further research on the safety and toxicity of 5-Chloro-2-methylcyclohexane-1-carbonyl chloride and its potential environmental impacts.
Conclusion
In conclusion, 5-Chloro-2-methylcyclohexane-1-carbonyl chloride is a highly reactive chemical compound that is commonly used in organic synthesis as a reagent for the preparation of various pharmaceuticals, agrochemicals, and other organic compounds. It is synthesized through the reaction of 5-Chloro-2-methylcyclohexanone with thionyl chloride in the presence of a catalyst. While there is limited information available on the biochemical and physiological effects of 5-Chloro-2-methylcyclohexane-1-carbonyl chloride, it is known to be highly toxic and requires careful handling and disposal. Future research directions include the development of new synthetic methods, investigation of the mechanism of action, and further research on safety and toxicity.

Synthesis Methods

The synthesis of 5-Chloro-2-methylcyclohexane-1-carbonyl chloride involves the reaction of 5-Chloro-2-methylcyclohexanone with thionyl chloride in the presence of a catalyst such as phosphorus pentachloride. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a base to yield 5-Chloro-2-methylcyclohexane-1-carbonyl chloride. The overall reaction can be represented as follows:

Scientific Research Applications

5-Chloro-2-methylcyclohexane-1-carbonyl chloride is widely used in scientific research as a reagent for the preparation of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. For example, 5-Chloro-2-methylcyclohexane-1-carbonyl chloride has been used in the synthesis of the anti-tumor drug gefitinib, which is used in the treatment of non-small cell lung cancer. 5-Chloro-2-methylcyclohexane-1-carbonyl chloride has also been used in the synthesis of the herbicide mesotrione, which is used to control weeds in corn and other crops.

properties

IUPAC Name

5-chloro-2-methylcyclohexane-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2O/c1-5-2-3-6(9)4-7(5)8(10)11/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKCLJJASWHYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1C(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612138
Record name 5-Chloro-2-methylcyclohexane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methylcyclohexane-1-carbonyl chloride

CAS RN

111790-68-2
Record name 5-Chloro-2-methylcyclohexane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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